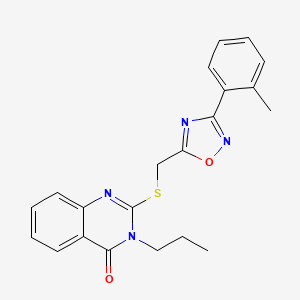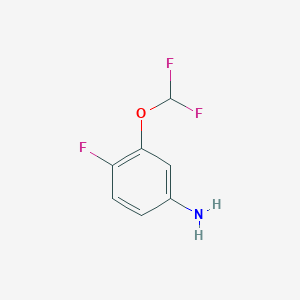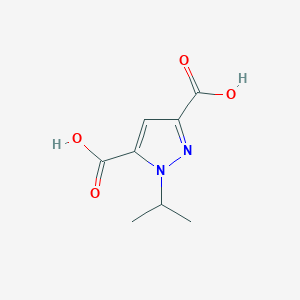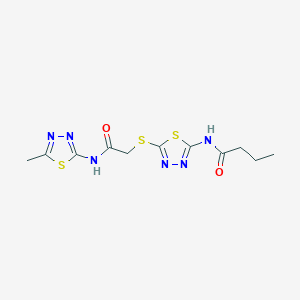
3-propyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of quinazolinone . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .
Molecular Structure Analysis
The molecular formula of this compound is C21H20N4O2S. It’s a complex structure that includes a quinazolinone core, which is a fused heterocyclic system .Physical And Chemical Properties Analysis
The molecular weight of this compound is 392.48. Other physical and chemical properties are not available in the retrieved information.Wissenschaftliche Forschungsanwendungen
Cytotoxicity
Quinazolinone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For example, certain quinazolinone-1,3,4-oxadiazole derivatives demonstrated remarkable cytotoxic activity against HeLa cell lines. The introduction of a propyl moiety into the quinazolinone ring significantly improved cytotoxic activity, suggesting these compounds' potential in cancer treatment research (Hassanzadeh et al., 2019).
Antimicrobial Activity
Several quinazolinone derivatives have been synthesized and screened for antibacterial and antifungal activities. These compounds showed varied levels of efficacy against organisms such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Aspergillus niger, and Fusarium oxysporum. The presence of a styryl moiety at the quinazolinone ring marginally increased biological activity, indicating their use in developing new antimicrobial agents (Gupta et al., 2008).
Anti-inflammatory Activity
Quinazolinone derivatives have been evaluated for their anti-inflammatory activities. Compounds synthesized in this category have shown varying degrees of inhibition of oedema, with some demonstrating activity comparable to standard drugs. This suggests quinazolinone derivatives' potential in developing new anti-inflammatory treatments (Kumar & Rajput, 2009).
H1-antihistaminic Agents
Novel quinazolinone derivatives have been explored as potential H1-antihistaminic agents. Certain compounds tested for in vivo H1-antihistaminic activity showed significant protection against histamine-induced bronchospasm in guinea pigs, with minimal sedative effects compared to chlorpheniramine maleate. This research indicates the possibility of developing new classes of H1-antihistaminic agents from quinazolinone derivatives (Alagarsamy & Parthiban, 2013).
Corrosion Inhibition
Quinazolinone derivatives have also been studied for their corrosion inhibition properties for mild steel in acidic media. These compounds, through electrochemical methods and surface analysis, have shown to act via chemical adsorption on the metallic surface, forming a protective layer and significantly reducing corrosion rates. This suggests their potential application as corrosion inhibitors in industrial settings (Errahmany et al., 2020).
Zukünftige Richtungen
Quinazolinone and its derivatives have shown promise in medicinal chemistry due to their diverse biological activities . Future research could focus on investigating this compound for potential therapeutic applications, as well as exploring its synthesis, chemical reactions, mechanism of action, and safety profile in more detail.
Eigenschaften
IUPAC Name |
2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-3-12-25-20(26)16-10-6-7-11-17(16)22-21(25)28-13-18-23-19(24-27-18)15-9-5-4-8-14(15)2/h4-11H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMZPGLRQSRCNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{6-Methyl-6-azaspiro[3.5]nonan-7-yl}methanamine dihydrochloride](/img/structure/B2798496.png)


![2-[4-(Benzenesulfonyl)piperidin-1-yl]quinoxaline](/img/structure/B2798500.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide](/img/structure/B2798503.png)

![N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-3-methylbenzamide](/img/structure/B2798508.png)
![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2798510.png)



